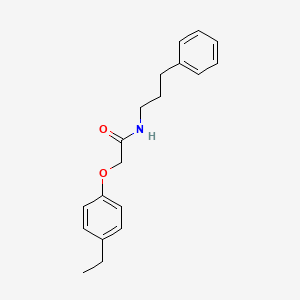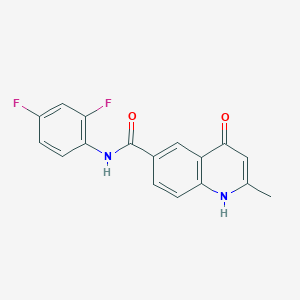
2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide, also known as EPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EPPA belongs to the class of compounds known as fatty acid amides, which have been shown to have various biological effects in the body.
作用机制
The exact mechanism of action of 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide is not fully understood, but it is thought to act through multiple pathways in the body. 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and inflammation, such as cyclooxygenase-2 and lipoxygenase. 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide has been shown to have various biochemical and physiological effects in the body. In cancer research, 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. In inflammatory research, 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, resulting in a reduction in inflammation. In neuroprotective research, 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide has been shown to protect against oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
The advantages of using 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide in lab experiments include its potential therapeutic properties, its ability to target multiple pathways in the body, and its relatively low toxicity. However, there are also limitations to using 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide in lab experiments. 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide can be difficult to synthesize and purify, which can limit its availability for research. Additionally, the exact mechanism of action of 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide is not fully understood, which can make it challenging to design experiments to investigate its effects.
未来方向
There are several future directions for research on 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide. One area of research is to further investigate its potential therapeutic properties in cancer, inflammation, and neuroprotection. Additionally, research could focus on identifying the exact mechanism of action of 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide and designing experiments to investigate its effects on specific pathways in the body. Finally, research could explore the potential of 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide as a drug candidate for various diseases and disorders.
合成方法
2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide can be synthesized through a multi-step process that involves the reaction of 4-ethylphenol with ethyl chloroacetate to form ethyl 2-(4-ethylphenoxy)acetate. This intermediate is then reacted with 3-phenylpropylamine to form the final product, 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide. The synthesis of 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide requires careful attention to reaction conditions and purification methods to ensure high yields and purity.
科学研究应用
2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide has been investigated for its potential therapeutic properties in various areas of research. In cancer research, 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide has been shown to have anti-tumor activity in vitro and in vivo by inhibiting cancer cell proliferation and inducing apoptosis. 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide has also been studied for its anti-inflammatory properties, with promising results in animal models of inflammatory bowel disease and rheumatoid arthritis. Additionally, 2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-2-16-10-12-18(13-11-16)22-15-19(21)20-14-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-13H,2,6,9,14-15H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPBWNYUWYAWNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylphenoxy)-N-(3-phenylpropyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone](/img/structure/B5091774.png)
![2-benzyl-1-[(3,4-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5091777.png)
![5-[(4-chlorobenzyl)sulfonyl]-1-(2-methoxyphenyl)-1H-tetrazole](/img/structure/B5091778.png)
![6-chloro-7-[(2-methoxy-5-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5091790.png)

![11-(2,4-dimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5091801.png)
![3-butoxy-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5091806.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5091819.png)
![N-methyl-1-[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]-N-(2-pyrazinylmethyl)methanamine](/img/structure/B5091820.png)

![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[(3S)-2-oxo-3-azepanyl]propanamide](/img/structure/B5091837.png)
![1-sec-butyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate](/img/structure/B5091852.png)
amino]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5091867.png)